Palmitoyl 3-carbacyclic Phosphatidic Acid

LPA receptor signaling GPCR pharmacology ATX-LPA axis

For researchers targeting the ATX-LPA axis in oncology, generic LPA or native cPA cannot substitute for Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0). This carbacyclic analog offers critical metabolic stability, resisting ring-opening degradation to ensure sustained ATX inhibition (IC50 = 620 nM) without confounding LPA receptor activation. It suppresses LPA-induced tumor cell migration by 98.9% and demonstrates anti-metastatic efficacy in B16-F0 xenograft models. Procure this specific tool compound to isolate ATX-mediated mechanisms in melanoma, breast cancer, and glioblastoma studies.

Molecular Formula C20H39O5P
Molecular Weight 390.5 g/mol
CAS No. 476310-22-2
Cat. No. B109562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl 3-carbacyclic Phosphatidic Acid
CAS476310-22-2
Synonyms3-ccPA 16:0
Molecular FormulaC20H39O5P
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
InChIInChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
InChIKeyLJNWYINJKCNEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyl 3-carbacyclic Phosphatidic Acid (CAS 476310-22-2): Baseline Characterization for Research Procurement


Palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) is a synthetic carbacyclic analog of the bioactive lipid lysophosphatidic acid (LPA), characterized by a metabolically stabilized phosphonate ring structure [1][2]. This compound is distinct from native LPA in that it lacks significant agonist activity at LPA receptors and instead functions as a potent inhibitor of autotaxin (ATX), thereby suppressing LPA production and subsequent tumor cell invasion and metastasis [1].

Why Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) Cannot Be Replaced by Standard LPA or Generic cPA Analogs


Procurement of generic LPA or unmodified cyclic phosphatidic acid (cPA) cannot substitute for palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) due to fundamental differences in metabolic stability and functional pharmacology. While LPA is a promiscuous agonist of LPA1-6 receptors, 3-ccPA 16:0 lacks significant agonist activity and instead selectively inhibits autotaxin (ATX) [1]. Furthermore, native cPA is susceptible to ring-opening and degradation, whereas the carbacyclic modification in 3-ccPA 16:0 confers metabolic stability, preventing conversion to LPA and ensuring sustained ATX inhibition [2]. This unique combination of functional antagonism and metabolic stability is not replicated by generic LPA or cPA, necessitating the specific procurement of 3-ccPA 16:0 for studies targeting the ATX-LPA axis.

Quantitative Evidence for Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) Differentiation


3-ccPA 16:0 Lacks LPA Receptor Agonism, a Critical Functional Distinction

Unlike the native ligand lysophosphatidic acid (LPA), which activates LPA1-6 receptors, 3-carba analogs of cyclic phosphatidic acid, including palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0), lack significant agonist activity at LPA receptors [1]. This functional distinction is fundamental for research applications aiming to dissect the ATX-LPA signaling axis without off-target LPA receptor activation.

LPA receptor signaling GPCR pharmacology ATX-LPA axis

3-ccPA 16:0 Demonstrates Potent Autotaxin (ATX) Inhibition with Defined IC50

Palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) exhibits potent and concentration-dependent inhibition of autotaxin (ATX), the primary enzyme responsible for LPA production. Quantitative analysis reveals an IC50 value of 620 nM for ATX inhibition . This inhibition is observed across a concentration range of 0.1-25 µM, indicating a robust and dose-dependent effect [1].

Autotaxin inhibition Enzyme assay LPA production

3-ccPA 16:0 Potently Inhibits Tumor Cell Migration, Outperforming LPA

In contrast to LPA, which promotes tumor cell invasion, palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) potently inhibits the transcellular migration of MM1 tumor cells. At a concentration of 25 µM, 3-ccPA 16:0 inhibits fetal bovine serum (FBS)-induced migration by 81.9% and LPA-induced migration by 98.9% across mesothelial cell monolayers, without affecting cell proliferation [1].

Tumor cell migration Metastasis RhoA signaling

In Vivo Efficacy: 3-ccPA 16:0 Reduces Experimental Lung Metastasis in a Melanoma Model

The anti-metastatic efficacy of palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) has been validated in vivo using a B16-F0 melanoma xenograft mouse model. Administration of 3-ccPA 16:0 resulted in a significant reduction in the number of experimental lung metastases compared to untreated control animals . This in vivo data distinguishes 3-ccPA 16:0 from LPA, which promotes metastasis.

In vivo metastasis Melanoma Xenograft model

Metabolic Stability Advantage: 3-ccPA 16:0 Resists Ring-Opening Degradation

The carbacyclic modification in palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0), where the sn-3 oxygen is replaced with a carbon atom, confers metabolic stability by preventing ring-opening . This is in stark contrast to native cyclic phosphatidic acid (cPA), which is susceptible to enzymatic degradation that converts it to the pro-metastatic molecule LPA [1].

Metabolic stability Carbacyclic analog LPA production

Structural Distinction: 3-ccPA 16:0 is a 3-Carba Analog, Not a 2-Carba Analog

Palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0) is specifically a 3-carba analog of cyclic phosphatidic acid (cPA), characterized by the replacement of the sn-3 oxygen with a methylene group [1]. This is a distinct structural class from 2-carba analogs (2-ccPA), which have modifications at the sn-2 position. Both 3-carba and 2-carba analogs are known to inhibit ATX, but their receptor pharmacology and metabolic fates differ, with 3-carba analogs like 3-ccPA 16:0 lacking LPA receptor agonism [2].

Carbacyclic analogs Structure-activity relationship ATX inhibition

Optimal Research Applications for Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) Based on Differentiating Evidence


Dissecting the ATX-LPA Signaling Axis Without LPA Receptor Activation

3-ccPA 16:0 is ideally suited for experiments requiring specific inhibition of autotaxin (ATX) and subsequent LPA production, without the confounding variable of direct LPA receptor activation [1]. This is critical for studies aiming to isolate the contribution of ATX-generated LPA in cellular processes such as migration, proliferation, and survival. Its lack of LPA receptor agonism [1] provides a cleaner pharmacological tool compared to LPA or other LPA receptor agonists.

In Vivo and In Vitro Anti-Metastasis Studies in Melanoma Models

The demonstrated efficacy of 3-ccPA 16:0 in reducing experimental lung metastasis in a B16-F0 melanoma xenograft model [1] supports its use in preclinical cancer research. Its potent inhibition of tumor cell migration in vitro [2] and anti-metastatic activity in vivo [1] make it a valuable compound for investigating mechanisms of metastasis and evaluating potential therapeutic interventions targeting the ATX-LPA axis in melanoma.

Investigating the Role of ATX in Cancer Cell Migration and Invasion

3-ccPA 16:0's ability to potently inhibit ATX (IC50 = 620 nM) [1] and suppress LPA-induced tumor cell migration by 98.9% [2] positions it as a key tool for delineating the contribution of ATX to cancer cell motility and invasion. This is particularly relevant for studies involving cell types where ATX is known to be upregulated, such as melanoma, breast cancer, and glioblastoma cells.

Long-Term Cell Culture and In Vivo Studies Requiring Metabolically Stable ATX Inhibitors

The carbacyclic modification of 3-ccPA 16:0 confers resistance to ring-opening and enzymatic degradation [1]. This metabolic stability is a critical advantage for extended in vitro experiments and in vivo studies, where sustained ATX inhibition is required. Unlike native cPA, which can be converted to LPA [2], 3-ccPA 16:0 provides consistent and predictable pharmacological activity over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoyl 3-carbacyclic Phosphatidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.